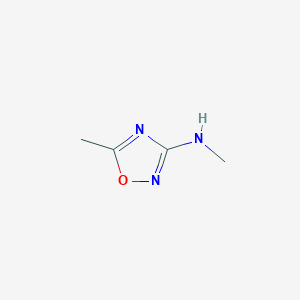
N,5-dimethyl-1,2,4-oxadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N,5-dimethyl-1,2,4-oxadiazol-3-amine” is a heterocyclic compound . It’s part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The general experimental procedure for the synthesis of 1,2,4-oxadiazoles involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole .Chemical Reactions Analysis
The reaction of 1,2,5-oxadiazole-3,4-diamine with α-diketones gave various polycyclic compounds . Treatment of 1,2,5-oxadiazole-3,4-diamine with β-diketones led to 4H-[1,2,5]oxadiazolo[3,4-b][1,4]diazepines .Applications De Recherche Scientifique
Synthetic Approaches
A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed using (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid, and aromatic aldehyde, yielding high products without catalysts or activation at ambient temperature. This approach provides an alternative to the synthesis of fully substituted 1,3,4-oxadiazole derivatives, demonstrating the flexibility and efficiency of oxadiazoles synthesis techniques (Ramazani & Rezaei, 2010).
Antimicrobial and Anti-Proliferative Activities
Research on 1,3,4-oxadiazole N-Mannich bases has revealed their significant inhibitory activity against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans. Certain derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, their anti-proliferative activity was assessed, showing promising results against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, highlighting the potential of oxadiazole derivatives in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Anticancer Activity
Novel oxadiazole analogues have been synthesized and screened for anticancer activity, demonstrating significant potential. Specific compounds showed high sensitivity on melanoma, leukemia, breast cancer, and colon cancer cell lines, suggesting the importance of oxadiazole derivatives in the search for new anticancer agents (Ahsan et al., 2014).
Structure and Physical Properties
The crystal structures of asymmetrically substituted oxadiazole compounds have been determined, shedding light on their molecular arrangement and potential applications in materials science. This research emphasizes the importance of structural analysis in understanding the properties and applications of oxadiazole derivatives (Emmerling et al., 2008).
Orientations Futures
Oxadiazoles are of considerable importance in different fields such as material science, medicinal chemistry, and high energy molecules . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of “N,5-dimethyl-1,2,4-oxadiazol-3-amine” could involve further exploration of its potential applications in these areas.
Mécanisme D'action
Target of Action
1,2,4-oxadiazoles, the core structure of this compound, are known to be incorporated in many experimental, investigational, and marketed drugs . They are being intensively investigated as compounds with valuable pharmacological activity .
Mode of Action
1,2,4-oxadiazoles are known to interact with various biological targets due to their versatile nature . The specific interactions and resulting changes would depend on the particular biological target and the context of the biochemical pathway involved.
Biochemical Pathways
activities . The affected pathways and their downstream effects would be specific to the particular biological target and the disease context.
Result of Action
Compounds with the 1,2,4-oxadiazole core have been shown to exhibit various forms of biological activity .
Action Environment
It’s worth noting that the synthesis of 1,2,4-oxadiazoles can be achieved at room temperature , suggesting that the compound might be stable under normal environmental conditions.
Propriétés
IUPAC Name |
N,5-dimethyl-1,2,4-oxadiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-3-6-4(5-2)7-8-3/h1-2H3,(H,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANQHMWHDXKGJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline](/img/structure/B2760217.png)
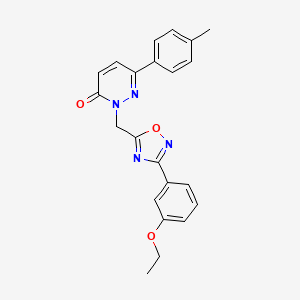
![Imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2760220.png)
![4-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2760221.png)
![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2760222.png)
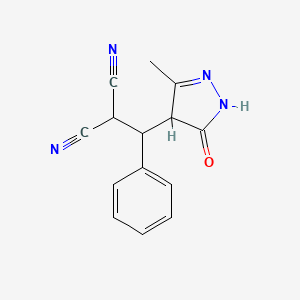
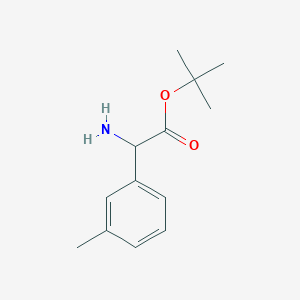
![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)

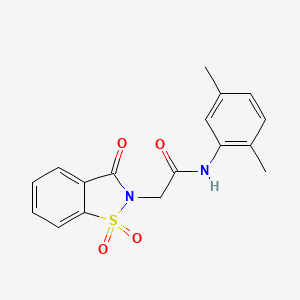
![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)
